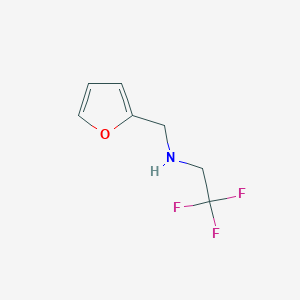

(Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine

Description

(Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine is a fluorinated amine derivative featuring a furan ring and a trifluoroethyl group. It has been studied as a key intermediate in the synthesis of quinazoline derivatives, such as N4-(Furan-2-ylmethyl)-N2-(2,2,2-trifluoroethyl)quinazoline-2,4-diamine, which exhibits antileishmanial activity . Key properties include:

- Melting Point: 190–192°C

- Retention Factor (Rf): 0.44 in 9:1 dichloromethane/methanol . The trifluoroethyl group enhances lipophilicity and metabolic stability, while the furan moiety contributes to π-π interactions in biological systems .

Properties

IUPAC Name |

2,2,2-trifluoro-N-(furan-2-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NO/c8-7(9,10)5-11-4-6-2-1-3-12-6/h1-3,11H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJFHYAWTNYDNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine typically involves the reaction of furan-2-carbaldehyde with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve bulk manufacturing processes that ensure the compound is produced efficiently and cost-effectively .

Chemical Reactions Analysis

(Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: The compound can undergo substitution reactions where the furan ring or the trifluoroethylamine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : CHFN\O

CAS Number : 852840-61-0

Molecular Structure : The compound consists of a furan ring attached to a trifluoroethyl amine group, which enhances its reactivity and interaction with biological systems .

Antimicrobial Activity

Research indicates that derivatives of furan compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar furan-based compounds can inhibit the growth of various bacteria and fungi, suggesting that (Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine could be developed as an antimicrobial agent .

Anticancer Properties

The compound has potential as an anticancer agent. Investigations into structurally related compounds have demonstrated significant activity against human tumor cells, with some derivatives showing promising results in inhibiting cell growth at low concentrations . This suggests that (Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine may warrant further exploration in cancer therapeutics.

Pest Control

The compound's unique structure allows it to function effectively as a plant protection agent. It has been incorporated into formulations aimed at controlling pests such as insects and nematodes. The stability and efficacy of such formulations are enhanced by the chemical properties of (Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine, making it a valuable candidate in agrochemical research .

Synthetic Routes

The synthesis of (Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine can be achieved through various methods including reductive amination and other coupling reactions involving furan derivatives and trifluoroethyl amines . Understanding these pathways is crucial for developing efficient production methods.

| Synthesis Method | Description |

|---|---|

| Reductive Amination | Involves the reaction of furan derivatives with trifluoroethyl amines under reducing conditions. |

| Coupling Reactions | Utilizes coupling agents to facilitate the formation of the amine bond between furan and trifluoroethyl groups. |

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of similar furan derivatives against various pathogens including Escherichia coli and Candida albicans. Results indicated moderate to high inhibition levels, providing a basis for exploring (Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine in similar assays .

Plant Protection Formulations

In agrochemical applications, formulations containing (Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine have demonstrated improved stability and efficacy in pest control trials compared to traditional agents . These formulations are being optimized for commercial use.

Mechanism of Action

The mechanism by which (Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine exerts its effects involves interactions with specific molecular targets and pathways. The furan ring and trifluoroethylamine group can interact with enzymes and receptors in biological systems, leading to various biochemical effects. These interactions can modulate the activity of enzymes, alter cellular signaling pathways, and affect the overall physiological response .

Comparison with Similar Compounds

Comparison with Structural Analogs

Trifluoroethylamine Derivatives

Methyl(2,2,2-trifluoroethyl)amine (CAS 2730-67-8)

- Structure : Replaces the furan group with a methyl group.

- Properties : Lower molecular weight (113.08 g/mol vs. 376.3 g/mol) and higher volatility.

- Applications : Used in nucleophilic substitutions and polymer synthesis. The absence of the aromatic furan reduces π-π interactions but simplifies synthesis .

N-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine (CAS 1432679-46-3)

- Structure: Tetrahydroquinoline replaces the quinazoline core.

- Properties: Molecular weight 230 g/mol; used as a research intermediate. The tetrahydroquinoline ring enhances rigidity compared to the planar quinazoline system .

N-Nitrosodi-(2,2,2-trifluoroethyl)amine

- Structure : Contains two trifluoroethyl groups bonded to a nitrosamine.

- Properties: Electron-withdrawing CF₃ groups reduce p-π conjugation in the nitrosamino group, altering reactivity compared to non-fluorinated analogs .

Furan-Containing Amines

(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine (CAS 436088-63-0)

- Structure : Larger aliphatic chain and phenyl group.

- Safety protocols emphasize handling precautions due to toxicity .

(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS 510723-78-1)

Fluorine’s Influence

Comparative Data Table

(TFA = trifluoroethylamine)

Biological Activity

(Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antifungal, and enzyme inhibition capabilities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a furan ring, which is known for its reactivity and biological significance, and a trifluoroethyl group that enhances lipophilicity and metabolic stability. The combination of these structural elements suggests a promising profile for various biological interactions.

Biological Activity Overview

Research indicates that (Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that derivatives containing furan rings possess significant antimicrobial properties. For example, compounds similar to (Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Proteus vulgaris .

- Antifungal Properties : The compound has also been explored for antifungal activity. Its structural characteristics may contribute to its ability to disrupt fungal cell membranes or inhibit key enzymatic pathways in fungal metabolism .

- Enzyme Inhibition : A notable area of research involves the inhibition of monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. Compounds related to (Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine have shown selective inhibition of MAO-B with promising potency .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of furan derivatives, including (Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine. Results indicated that this compound inhibited the growth of E. coli with a minimum inhibitory concentration (MIC) of 64 µg/mL . This suggests potential applications in developing new antibacterial agents.

Study 2: MAO Inhibition

In another study focused on MAO inhibition, the derivative N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) was evaluated for its effects on synaptic transmission in the hippocampus. It was found to selectively inhibit MAO-B with an IC50 value of 5.16 ± 0.86 µM . This highlights the potential of furan-containing compounds in treating neurological disorders by modulating neurotransmitter levels.

The biological activity of (Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine is believed to involve interaction with specific molecular targets such as enzymes or receptors. The furan moiety may facilitate binding to these targets while the trifluoroethyl group enhances stability and bioavailability .

Comparative Analysis

To understand the significance of (Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine's activity compared to similar compounds, a comparison table is provided below:

| Compound Name | Biological Activity | MIC/IC50 Value | Notes |

|---|---|---|---|

| (Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine | Antimicrobial | 64 µg/mL | Effective against E. coli |

| F2MPA | MAO-B Inhibition | 5.16 ± 0.86 µM | Selective for MAO-B |

| N-(furan-3-yl)methanamine | Antifungal | Not specified | Exhibits broad-spectrum antifungal activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Furan-2-ylmethyl)(2,2,2-trifluoroethyl)amine in laboratory settings?

- Methodology :

- Nucleophilic Substitution : React furan-2-ylmethylamine with 2,2,2-trifluoroethyl halides (e.g., bromide or iodide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Monitor reaction progress via TLC (Rf ≈ 0.44 in 9:1 dichloromethane:methanol, as seen in related amine syntheses) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC and melting point analysis (expected range: 190–192°C based on analogous compounds) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., trifluoroethyl CF₃ group at δ ~70 ppm in ¹³C NMR).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~220).

- X-ray Crystallography : Resolve stereoelectronic effects of the trifluoroethyl group (e.g., C–F bond polarization) and furan ring conformation .

Q. What safety precautions are critical given limited toxicity data for this amine?

- Methodology :

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation/contact, as trifluoroethyl groups may exhibit neurotoxicity (inferred from structurally similar amines) .

- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays (e.g., LD₅₀ in rodents) if biological applications are planned.

Advanced Research Questions

Q. How do the stereoelectronic effects of the trifluoroethyl group influence binding interactions in pharmacological targets?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting fluorine’s electron-withdrawing effects on amine basicity .

- Docking Studies : Compare binding affinities of trifluoroethyl vs. non-fluorinated analogs with target proteins (e.g., enzymes in antileishmanial pathways) .

Q. What strategies resolve contradictions in synthetic yields reported for analogous fluorinated amines?

- Methodology :

- Reaction Optimization : Screen catalysts (e.g., ZnSO₄ for imine formation) and solvents (e.g., ethanol vs. DMF) to improve efficiency .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry or reaction time .

Q. How can researchers evaluate the ecological impact of this compound given limited biodegradability data?

- Methodology :

- PBT Assessment : Use OECD guidelines to test persistence (e.g., half-life in water/soil) and bioaccumulation potential (logP estimation via HPLC) .

- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (EC₅₀) to assess environmental risk .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.